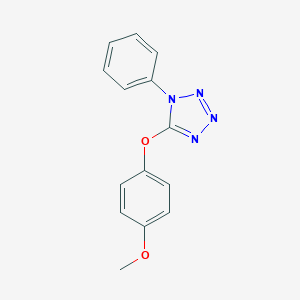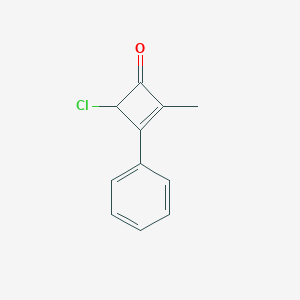
4-Chloro-2-methyl-3-phenylcyclobut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methyl-3-phenylcyclobut-2-en-1-one is a chemical compound that is commonly referred to as Muscimol. It is a naturally occurring compound that is found in several species of mushrooms, including Amanita muscaria. Muscimol has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
Muscimol acts as a potent agonist of the GABA-A receptor. It binds to the receptor and enhances the inhibitory effects of GABA on neuronal activity. This results in a decrease in neuronal excitability and an increase in inhibitory neurotransmission. Muscimol has been found to have a high affinity for the GABA-A receptor, making it a potent modulator of the receptor's activity.
Biochemical and physiological effects:
Muscimol has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of GABA in the brain, which results in an increase in inhibitory neurotransmission. Muscimol has also been found to decrease the release of glutamate, which is an excitatory neurotransmitter. This results in a decrease in neuronal excitability and an increase in inhibitory neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
Muscimol has several advantages for use in lab experiments. It is a potent agonist of the GABA-A receptor, making it a useful tool for studying the receptor's activity. It has also been found to have a high affinity for the receptor, making it a potent modulator of its activity. However, Muscimol also has several limitations. It is a naturally occurring compound, which makes it difficult to obtain in large quantities. It is also a potent psychoactive compound, which makes it difficult to work with in lab settings.
Orientations Futures
There are several future directions for research on Muscimol. One area of research is the development of novel compounds that are based on the structure of Muscimol. These compounds could have improved pharmacological properties and could be used in the development of new drugs. Another area of research is the study of the GABA-A receptor and its role in neurological disorders. Muscimol could be used as a tool to study the receptor's activity and its potential as a therapeutic target. Finally, research could be conducted on the potential use of Muscimol in the treatment of anxiety disorders, insomnia, and epilepsy.
Méthodes De Synthèse
Muscimol can be synthesized from ibotenic acid, which is found in Amanita muscaria. The synthesis process involves the decarboxylation of ibotenic acid, which results in the formation of Muscimol. The process can be carried out using a variety of methods, including refluxing the ibotenic acid in ethanol or by using an acid catalyst.
Applications De Recherche Scientifique
Muscimol has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anxiolytic, sedative, and hypnotic effects. It has also been shown to have potential as an anticonvulsant and analgesic. Muscimol has been studied for its potential use in the treatment of anxiety disorders, insomnia, and epilepsy.
Propriétés
Nom du produit |
4-Chloro-2-methyl-3-phenylcyclobut-2-en-1-one |
|---|---|
Formule moléculaire |
C11H9ClO |
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
4-chloro-2-methyl-3-phenylcyclobut-2-en-1-one |
InChI |
InChI=1S/C11H9ClO/c1-7-9(10(12)11(7)13)8-5-3-2-4-6-8/h2-6,10H,1H3 |
Clé InChI |
KCZORHJIKJSKPH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C1=O)Cl)C2=CC=CC=C2 |
SMILES canonique |
CC1=C(C(C1=O)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)
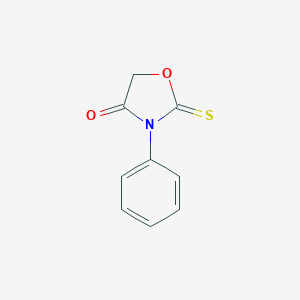
![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)
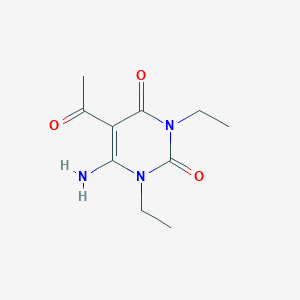
![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)
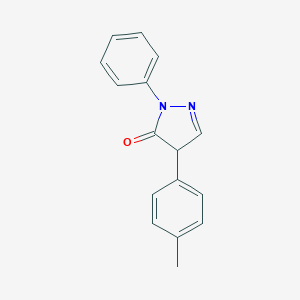
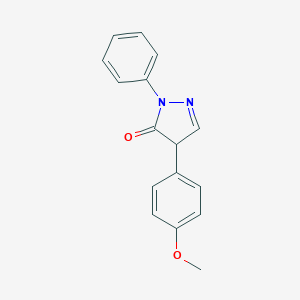
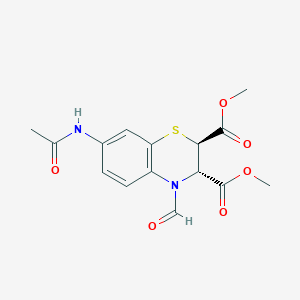
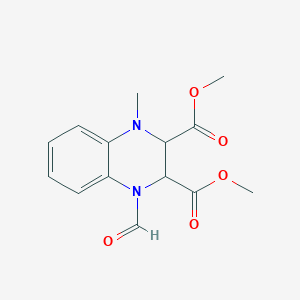
![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)
